molecular formula C9H12O3 B2967700 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid CAS No. 2193065-02-8

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid

Cat. No.: B2967700
CAS No.: 2193065-02-8
M. Wt: 168.192
InChI Key: FMKONLBPXKVUFK-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a non-1-ene ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[35]non-1-ene-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactionsThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions involving the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure could play a role in its binding affinity and specificity, influencing its overall biological

Properties

IUPAC Name

7-oxaspiro[3.5]non-2-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKONLBPXKVUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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